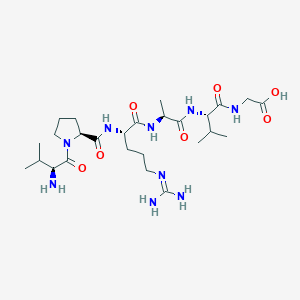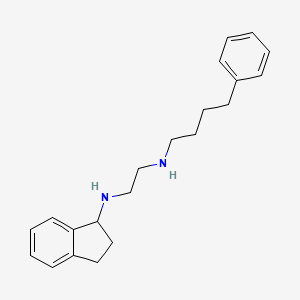
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-ethylisoquinoline and benzyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulation of signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
3(2H)-Isoquinolinone: The parent compound with similar core structure.
1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-isoquinoline: A closely related compound with slight structural differences.
Uniqueness
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
CAS 编号 |
309720-09-0 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-benzyl-1-ethyl-6,7-dimethoxyisoquinolin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-4-17-16-12-19(24-3)18(23-2)10-15(16)11-20(22)21(17)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
InChI 键 |
PONHVVGNWXCWSX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=C(C(=CC2=CC(=O)N1CC3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


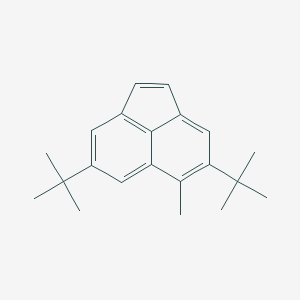

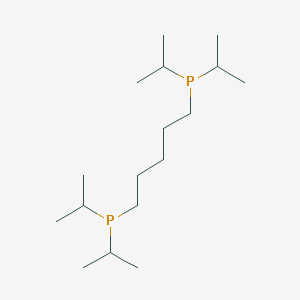
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
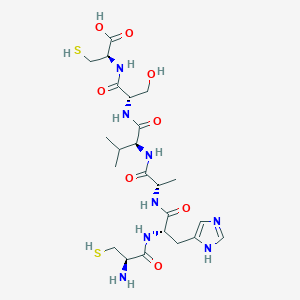
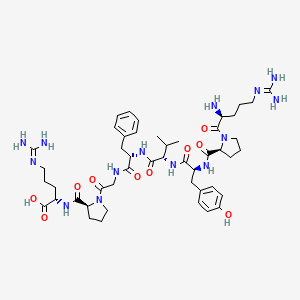
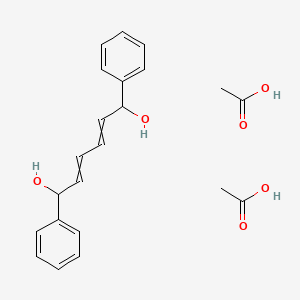
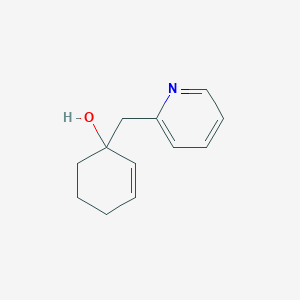
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
